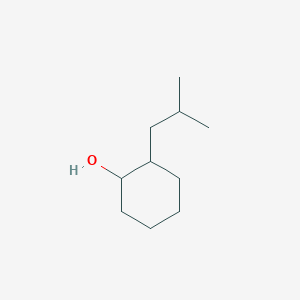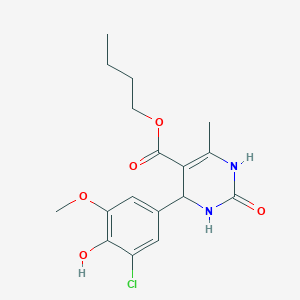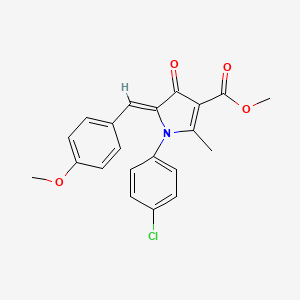
N-(4-fluorophenyl)-N'-methylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N'-methylethanediamide, also known as FMA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FMA is a derivative of the popular drug, modafinil, which is used to treat sleep disorders and enhance cognitive function. FMA has been shown to have similar effects on the brain and has the potential to be used in a variety of research applications.
Mécanisme D'action
The exact mechanism of action of N-(4-fluorophenyl)-N'-methylethanediamide is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. These neurotransmitters are involved in regulating wakefulness, attention, and mood.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-methylethanediamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, as well as increase blood pressure and heart rate. It has also been shown to increase glucose uptake in the brain, which may contribute to its cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-fluorophenyl)-N'-methylethanediamide in lab experiments is its ability to enhance cognitive function and improve memory. This can be particularly useful in studies involving learning and memory. However, N-(4-fluorophenyl)-N'-methylethanediamide also has limitations, including potential side effects such as increased blood pressure and heart rate. It is important to carefully monitor the dosage and duration of use when conducting experiments with N-(4-fluorophenyl)-N'-methylethanediamide.
Orientations Futures
There are many potential future directions for research involving N-(4-fluorophenyl)-N'-methylethanediamide. One area of interest is in the development of new treatments for sleep disorders such as narcolepsy. N-(4-fluorophenyl)-N'-methylethanediamide has been shown to increase wakefulness and alertness, making it a potential candidate for further study in this area. Additionally, N-(4-fluorophenyl)-N'-methylethanediamide may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential benefits and limitations of N-(4-fluorophenyl)-N'-methylethanediamide in these areas.
Méthodes De Synthèse
N-(4-fluorophenyl)-N'-methylethanediamide can be synthesized through a multi-step process involving the reaction of modafinil with various reagents. The exact method of synthesis can vary depending on the desired purity and yield of the final product. However, the most common method involves the reaction of modafinil with hydroxylamine hydrochloride to form modafinil hydroxylamine. This intermediate is then reacted with 4-fluorobenzaldehyde to form N-(4-fluorophenyl)-N'-methylethanediamide.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-N'-methylethanediamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. N-(4-fluorophenyl)-N'-methylethanediamide has been shown to enhance cognitive function and improve memory in animal studies. It has also been shown to increase wakefulness and alertness, making it a potential treatment for sleep disorders such as narcolepsy.
Propriétés
IUPAC Name |
N'-(4-fluorophenyl)-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c1-11-8(13)9(14)12-7-4-2-6(10)3-5-7/h2-5H,1H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAUYVYMMMGOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N'-methylethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5202685.png)




![phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B5202702.png)
![5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5202710.png)
![(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine](/img/structure/B5202728.png)


![4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5202752.png)
